- 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2,
Cas no 94-44-0 (Benzyl nicotinate)

Benzyl nicotinate structure
Nombre del producto:Benzyl nicotinate
Número CAS:94-44-0
MF:C13H11NO2
Megavatios:213.231943368912
MDL:MFCD00023584
CID:34746
PubChem ID:87573476
Benzyl nicotinate Propiedades químicas y físicas
Nombre e identificación
-
- Benzyl nicotinate
- Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
- Nicotinic acid benzyl ester
- benzyl pyridine-3-carboxylate
- : Benzyl nicotinate
- Rubriment
- Pykaryl
- Pycaril
- Niacin benzyl ester
- 3-Pyridinecarboxylic acid, phenylmethyl ester
- Benzylis nicotinas
- Nicotinsaeurebenzylester
- NICOTINIC ACID, BENZYL ESTER
- Pyridin-3-carbonsaeurebenzylester
- Phenylmethyl 3-pyridinecarboxylate
- Estru benzylowego kwasu nikotynowego
- Benzyl nicotinate [JAN]
- S497LCF9C9
- Estru benzylowego kwasu nikotynowego [Polish]
- KVYGGMB
- Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
- Pyridine-3-carboxylic acid benzyl ester
-
- MDL: MFCD00023584
- Renchi: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
- Clave inchi: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
- Brn: 0159169
Atributos calculados
- Calidad precisa: 213.07900
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 4
- Complejidad: 224
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 39.2
- Xlogp3: 2.4
Propiedades experimentales
- Color / forma: Powder
- Denso: 1,1165 g/cm3
- Punto de fusión: 24 °C (lit.)
- Punto de ebullición: 177 °C/8 mmHg(lit.)
- Punto de inflamación: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - índice de refracción: n20/D 1.570
- PSA: 39.19000
- Logp: 2.43860
- Merck: 6526
- FEMA: 2420
- Disolución: Not determined
Benzyl nicotinate Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315;H319
- Declaración de advertencia: P305;P351;P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:2
- Código de categoría de peligro: 36/38
- Instrucciones de Seguridad: S26
- Código F de la marca fuka:8
- Rtecs:QT0850000
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Términos de riesgo:R36/38
Benzyl nicotinate Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl nicotinate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB113946-50 g |
Benzyl nicotinate, 99%; . |
94-44-0 | 99% | 50g |
€55.00 | 2022-06-03 | |
TRC | B285465-25g |
Benzyl Nicotinate |
94-44-0 | 25g |
$ 70.00 | 2022-06-07 | ||
TRC | B285465-100g |
Benzyl Nicotinate |
94-44-0 | 100g |
$ 224.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1370-1ML |
94-44-0 | 1ML |
¥1199.91 | 2023-01-14 | |||
TRC | B285465-250g |
Benzyl Nicotinate |
94-44-0 | 250g |
$ 488.00 | 2023-04-18 | ||
Apollo Scientific | OR51903-250g |
Benzyl nicotinate |
94-44-0 | 95% | 250g |
£80.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-25g |
Benzyl nicotinate |
94-44-0 | 95% | 25g |
¥112.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7713-5 mg |
Benzyl nicotinate |
94-44-0 | 98.22% | 5mg |
¥228.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-100g |
Benzyl nicotinate |
94-44-0 | 95% | 100g |
¥410.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N114378-250mg |
Benzyl nicotinate |
94-44-0 | 250mg |
¥195.90 | 2023-09-01 |
Benzyl nicotinate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 1 d, 83 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Catalysts: Lanthanum nitrate , Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
Referencia
- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalystChemical Communications (Cambridge, 2012, 48(76), 9465-9467,
Synthetic Routes 3
Condiciones de reacción
1.1 Solvents: Pyridine
Referencia
- The use of a nicotinoyl group as a protective group for hydroxyl and amino functionsChemistry Letters, 1989, (1), 59-60,
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; rt
Referencia
- N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow CellOrganic Letters, 2015, 17(13), 3290-3293,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ; 1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
1.2 rt → 90 °C; 2 h, 90 °C
Referencia
- Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands, Japan, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
Referencia
- Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic AcidsJournal of Organic Chemistry, 2008, 73(18), 7096-7101,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Potassium acetate , Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ; 32 h, rt
Referencia
- Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CNOrganic Chemistry Frontiers, 2019, 6(5), 688-693,
Synthetic Routes 10
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide , 1,3-Dibutylimidazolium bromide ; 12 min, 30 °C
Referencia
- A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditionsSynthetic Communications, 2010, 40(23), 3522-3527,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 4 h, rt
Referencia
- A Method for the Reductive Scission of Heterocyclic ThioethersOrganic Letters, 2011, 13(23), 6232-6235,
Synthetic Routes 12
Condiciones de reacción
1.1 Catalysts: 1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 15 min, rt
Referencia
- Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene CatalystsJournal of Organic Chemistry, 2003, 68(7), 2812-2819,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ; 3 h, reflux
Referencia
- A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm)Tetrahedron Letters, 2008, 49(7), 1115-1120,
Synthetic Routes 14
Condiciones de reacción
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ; overnight, 40 °C
Referencia
- Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonatesAdvanced Synthesis & Catalysis, 2003, 345(8), 943-947,
Synthetic Routes 15
Condiciones de reacción
1.1 Catalysts: Trioctylphosphine , Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ; 1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
Referencia
- Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates, Japan, , ,
Synthetic Routes 16
Condiciones de reacción
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ; 2 min, rt → 160 °C; 1 h, 160 °C
Referencia
- Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heatingFuture Medicinal Chemistry, 2010, 2(2), 225-230,
Synthetic Routes 17
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ; rt; 6 h, 80 °C
Referencia
- Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidantOrganic & Biomolecular Chemistry, 2015, 13(43), 10631-10640,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referencia
- High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperaturesEuropean Journal of Organic Chemistry, 2001, (5), 919-925,
Benzyl nicotinate Raw materials
- Nicotinic anhydride
- Benzyl alcohol
- Phenyl nicotinate
- sodium pyridine-3-carboxylate
- pyridine-3-carbaldehyde
- Picolinic acid
- 3-Pyridinecarboxylic acid, 6-(ethylthio)-, phenylmethyl ester
- Niacin
- PYRIDINIUM, 1-METHYL-2-(PHENYLMETHOXY)-
- Dibenzyl Dicarbonate
- Methyl nicotinate
- pyridine-3-carbonitrile
Benzyl nicotinate Preparation Products
Benzyl nicotinate Literatura relevante
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94-44-0)Benzyl nicotinate

Pureza:99%
Cantidad:1kg
Precio ($):256.0